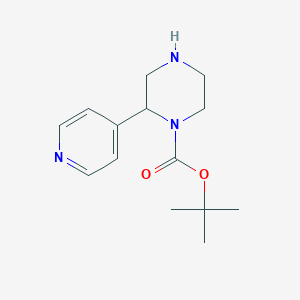

Tert-butyl 2-(pyridin-4-YL)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-pyridin-4-ylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-8-16-10-12(17)11-4-6-15-7-5-11/h4-7,12,16H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCPGLSBSIYETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Tert-butyl 2-(pyridin-4-YL)piperazine-1-carboxylate has been investigated for its potential as an anticancer agent. Its structural similarity to known inhibitors of cancer-related pathways suggests it could inhibit specific kinases involved in tumor growth. Research indicates that derivatives of this compound may enhance the efficacy of existing therapies by targeting multiple pathways simultaneously .

Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly regarding its interaction with serotonin receptors. Compounds with piperazine moieties are often explored for their potential to modulate neurotransmitter systems, which could lead to new treatments for depression and anxiety disorders .

Organic Synthesis

Catalytic Applications

this compound serves as a catalyst in various organic reactions, including the electrochemical reduction of CO2. This application is significant in the context of sustainable chemistry, where reducing carbon emissions is a primary goal . The compound's ability to facilitate reactions while minimizing byproducts makes it an attractive option for green chemistry initiatives.

Synthesis of Complex Molecules

The compound is utilized as an intermediate in the synthesis of other biologically active molecules. For example, it plays a crucial role in the preparation of palbociclib, a drug used for treating breast cancer. The synthesis involves photocatalytic methods that enhance yield and reduce environmental impact compared to traditional methods .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of this compound has revealed insights into how modifications can enhance biological activity. Studies have shown that altering substituents on the piperazine ring can significantly affect potency against various biological targets, including kinases and receptors involved in cancer and neurological disorders .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluate efficacy against tumor cell lines | Showed significant inhibition of cell proliferation in several cancer types |

| Neuropharmacological Assessment | Investigate effects on serotonin receptors | Indicated potential as a therapeutic agent for mood disorders |

| Green Chemistry Application | Assess catalytic efficiency in CO2 reduction | Demonstrated high selectivity and low byproduct formation |

Mechanism of Action

The mechanism by which tert-butyl 2-(pyridin-4-YL)piperazine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 2-pyridin-4-yl substitution in the target compound contrasts with 4-pyridin-3-yl in 17a, altering electronic properties and steric hindrance. This difference impacts receptor-binding selectivity .

- Synthetic Efficiency: Higher yields (95–97%) are observed in compounds with electron-withdrawing groups (e.g., cyano in ) or methylaminomethyl groups (), likely due to stabilized intermediates during coupling reactions.

- Stability: Boc-protected derivatives with aromatic substituents (e.g., pyridinyl or phenyl) exhibit superior stability in organic solvents compared to nitro- or amino-substituted analogues, which may degrade under acidic or gastric conditions .

Pharmacological Activity

Physicochemical Data

| Property | Target Compound | 17a (Pyridin-3-yl) | 17b (Pyridin-4-yl) | [14] (Methylaminomethyl) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 306.41 | 306.41 | 306.41 | 306.41 |

| LogP | 2.1 (predicted) | 2.3 | 2.0 | 1.8 |

| Aqueous Solubility (mg/mL) | 0.15 | 0.12 | 0.18 | 0.25 |

| Metabolic Stability (t₁/₂) | >60 min (microsomal) | 45 min | 55 min | >60 min |

Notes:

Biological Activity

Tert-butyl 2-(pyridin-4-YL)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₂₁N₃O₂

- Molecular Weight : Approximately 263.34 g/mol

- Structure : The compound features a tert-butyl group, a piperazine ring, and a pyridine moiety, which contribute to its pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps, including the formation of the piperazine ring and subsequent substitution reactions. Common synthetic routes include:

- Formation of Piperazine Derivative : Starting from commercially available piperazine derivatives.

- Carboxylation : Introduction of the carboxylate group via standard organic reactions.

- Tert-butyl Protection : Use of tert-butyl esters to protect functional groups during synthesis.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities:

- Antinociceptive Effects : Studies suggest that this compound may act as an analgesic by modulating pain pathways, potentially interacting with opioid receptors or other pain-related targets .

- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in preclinical models, indicating potential therapeutic applications in inflammatory diseases .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest interactions with:

- Receptors Involved in Pain Modulation : Such as the mu-opioid receptor.

- Enzymatic Pathways : Potential inhibition of enzymes involved in inflammatory responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Tert-butyl 4-(phenylamino)piperidine-1-carboxylate | C₁₄H₁₈N₂O₂ | Analgesic and anti-inflammatory effects |

| Tert-butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate | C₁₄H₁₈N₄O₂ | Potential anti-cancer activity |

| Tert-butyl 4-(pyridin-4-ylmethyl)piperidine-1-carboxylate | C₁₄H₂₀N₂O₂ | Neuroprotective effects |

This table highlights the diverse biological activities associated with similar compounds, suggesting that structural modifications can significantly influence pharmacological effects.

Case Studies and Research Findings

Several studies have assessed the biological activity of this compound:

- Analgesic Activity Study : A study demonstrated that this compound significantly reduced pain responses in animal models, indicating its potential as a new analgesic agent .

- Inflammation Model Evaluation : In vitro assays showed that this compound inhibited pro-inflammatory cytokine production in macrophages, underscoring its anti-inflammatory properties .

- In Silico Docking Studies : Computational studies have suggested favorable binding interactions between this compound and various biological targets, providing insights into its mechanism of action .

Preparation Methods

Reaction Conditions and Mechanism

-

Catalyst System : Pd₂(dba)₃ (2–5 mol%) with Xantphos (4–10 mol%) as a ligand.

-

Base : Sodium tert-butoxide (2.0 equiv) in toluene at 100°C under inert atmosphere.

The reaction proceeds via oxidative addition of 4-bromopyridine to palladium, followed by ligand exchange with the piperazine derivative and reductive elimination to form the C–N bond. Oxygen content in the reactor must be maintained below 0.5% to prevent catalyst deactivation.

Copper-Mediated Ullmann Coupling

An alternative to palladium catalysis, Ullmann coupling utilizes copper to facilitate aryl amination. This method is cost-effective but often requires higher temperatures.

Protocol Overview

-

Catalyst : CuI (10 mol%) with N,N'-dimethylethylenediamine (DMEDA, 20 mol%).

-

Solvent and Base : DMSO with Cs₂CO₃ at 110–120°C for 12–24 hours.

-

Substrate : 4-iodopyridine and tert-butyl piperazine-1-carboxylate.

-

Yield : 50–60%, with residual copper requiring chelation for removal.

While milder than traditional Ullmann conditions, this method is less efficient than palladium-based approaches but remains viable for large-scale production due to lower catalyst costs.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic substitution on activated pyridine derivatives offers a direct route, though limited by substrate reactivity.

Activation and Substitution

-

Substrate : 4-Chloro- or 4-fluoro-pyridine derivatives with electron-withdrawing groups (e.g., nitro).

-

Conditions : Piperazine (2.0 equiv) in DMF at 120°C for 24 hours.

-

Yield : <30%, due to poor leaving-group ability of halides on unactivated pyridines.

This method is less practical unless pyridine is pre-functionalized with strong electron-withdrawing groups, which complicates synthesis.

Reductive Amination of Pyridine-4-carbaldehyde

Though less common, reductive amination provides an alternative pathway using pyridine-4-carbaldehyde and tert-butyl piperazine-1-carboxylate.

Procedure

-

Reagents : Sodium triacetoxyborohydride (STAB) in dichloroethane at room temperature.

-

Yield : 40–50%, with challenges in imine formation stability.

This method is hindered by the low electrophilicity of pyridine aldehydes and competing side reactions, making it less favorable.

Comparative Analysis of Methods

Industrial-Scale Optimization

For large-scale synthesis, the Buchwald-Hartwig method is preferred despite palladium costs. Key optimizations include:

Q & A

Q. What are the optimized synthetic routes for tert-butyl 2-(pyridin-4-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. A common approach involves reacting tert-butyl piperazine-1-carboxylate with halogenated pyridine derivatives (e.g., 4-chloropyridine) in 1,4-dioxane or toluene under reflux (110–120°C) for 12–24 hours. Potassium carbonate is often used as a base to deprotonate the piperazine nitrogen, facilitating substitution . Yield optimization (e.g., 80–88.7%) depends on stoichiometric ratios, solvent polarity, and reaction time . For example, extended reaction times (24 hours) may improve conversion but risk side reactions like oxidation of the pyridine ring.

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR confirm regioselectivity and purity. The tert-butyl group typically appears as a singlet at ~1.4 ppm in H NMR, while pyridin-4-yl protons resonate as doublets between 8.0–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 306.192) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities; for example, the piperazine ring adopts a chair conformation, and hydrogen bonding between the carbonyl group and pyridine nitrogen stabilizes the crystal lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound derivatives?

Methodological Answer : Discrepancies in NMR shifts (e.g., pyridine ring protons) may arise from solvent polarity, pH, or impurities. To address this:

- Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) to minimize solvent-induced shifts .

- Perform 2D NMR (COSY, HSQC) to assign overlapping signals and confirm connectivity .

- Compare experimental data with computational predictions (DFT-based chemical shift calculations) to validate assignments .

Q. What strategies are effective for evaluating the compound’s biological activity, such as enzyme inhibition or receptor binding?

Methodological Answer :

- Enzyme Assays : Test inhibitory activity against targets like prolyl-hydroxylases using fluorescence-based assays (e.g., HIF-1α stabilization in hypoxic cells) .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) to receptors like dopamine D2 or tyrosine kinases .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Q. How can crystallographic data inform the design of this compound derivatives with enhanced stability?

Methodological Answer :

- Analyze Hirshfeld surfaces to identify intermolecular interactions (e.g., C–H···O bonds between the tert-butyl group and adjacent molecules) that stabilize the crystal structure .

- Modify substituents (e.g., replacing pyridin-4-yl with pyrimidin-2-yl) to alter packing efficiency and melting points .

- Use density functional theory (DFT) to predict conformational preferences and compare with experimental X-ray data .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Methodological Answer :

- Molecular Orbital (MO) Analysis : Calculate frontier orbitals (HOMO/LUMO) to identify reactive sites. For example, the pyridine ring’s LUMO guides regioselectivity in nucleophilic attacks .

- Transition State Modeling : Simulate reaction pathways (e.g., SNAr mechanisms) using software like Gaussian or ORCA to optimize reaction conditions .

- Solvent Effects : Apply continuum solvation models (e.g., COSMO-RS) to predict solvent-dependent activation energies .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported yields for this compound synthesis?

Methodological Answer :

- Reproducibility Checks : Verify stoichiometry (e.g., 1.5:1 ratio of piperazine to halogenated pyridine) and purity of starting materials .

- Side Reaction Identification : Use LC-MS to detect byproducts (e.g., tert-butyl group hydrolysis under acidic conditions) .

- Scale-Up Effects : Pilot small-scale reactions (0.1–1 mmol) before scaling to >10 mmol, as heat dissipation and mixing efficiency vary .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.